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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the in silico predicted toxicity of

methylisoeugenol against structurally related compounds: eugenol, isoeugenol, and safrole.

By leveraging computational models and corroborating with available experimental data, this

document aims to elucidate the nuanced differences in their toxicological profiles, driven

primarily by their distinct metabolic fates. All quantitative data are presented in standardized

tables, and methodologies for key experimental and computational approaches are detailed to

ensure reproducibility and clarity.

Executive Summary
Computational toxicology models consistently predict a lower toxicity risk for

methylisoeugenol compared to its structural isomer, methyleugenol, and the structurally

related compound, safrole. In silico tools flag methyleugenol and safrole for genotoxicity and

carcinogenicity, a prediction supported by their metabolic pathways which can lead to the

formation of DNA-reactive carbocations.[1][2] In contrast, methylisoeugenol is predominantly

metabolized through detoxification pathways, and computational models generally do not

generate similar alerts for these severe endpoints.[1] Eugenol and isoeugenol also exhibit

different toxicological profiles, with isoeugenol showing some evidence of carcinogenicity in

animal studies, leading to its classification by IARC as "possibly carcinogenic to humans"

(Group 2B).[1][3]
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Data Presentation
Physicochemical Properties for In Silico Modeling
The following table summarizes key physicochemical properties of methylisoeugenol and

related compounds, which are fundamental descriptors in Quantitative Structure-Activity

Relationship (QSAR) models.

Property
Methyliso
eugenol

Eugenol
Isoeugen
ol

Safrole
Methyleu
genol

Data
Source

Molecular

Formula
C₁₁H₁₄O₂ C₁₀H₁₂O₂ C₁₀H₁₂O₂ C₁₀H₁₀O₂ C₁₁H₁₄O₂ [1]

Molecular

Weight (

g/mol )

178.23 164.20 164.20 162.19 178.23 [1]

LogP

(Octanol/W

ater

Partition

Coefficient)

3.05 2.27 2.56 2.83 2.737 [1]

Boiling

Point (°C)
263 254 266 232-234 255 [1][4]

SMILES

CC=Cc1cc

c(OC)c(OC

)c1

Oc1ccc(CC

=C)cc1OC

Oc1ccc(\C

=C\C)cc1O

C

C=CCc1cc

c2OCOc2c

1

COc1cc(C

C=C)ccc1

OC

[1]

In Silico Toxicity Prediction Summary
This table outlines the qualitative predictions from various in silico toxicology models for key

endpoints.
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Toxicolog
ical
Endpoint

Methyliso
eugenol
Predictio
n

Eugenol
Predictio
n

Isoeugen
ol
Predictio
n

Safrole
Predictio
n

Methyleu
genol
Predictio
n

Supportin
g
Evidence

Genotoxicit

y Alerts
Negative

Generally

Negative
Negative Positive Positive

In silico

prediction

tools

consistentl

y identify

genotoxicit

y alerts for

safrole and

methyleug

enol but

not for

methylisoe

ugenol and

eugenol.[1]

[5]

Carcinogen

icity Alerts
Negative

Generally

Negative
Positive Positive Positive

Carcinogen

icity alerts

are

identified

for safrole,

methyleug

enol, and

isoeugenol

based on

structural

alerts and

metabolic

activation

pathways.

[1][4][6]

Bacterial

Mutagenicit

Negative Negative Negative Negative

(some

Negative [1]
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y (Ames

Test)
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report

weak

positive)

In Vitro

Micronucle

us Assay

-

Positive

(metabolite

s)

- Positive

Positive

(metabolite

s)

The

metabolites

of eugenol

and

methyleug

enol have

been

shown to

induce

micronucle

us

formation.

[1]

Experimental Acute Toxicity Data
The following table summarizes available median lethal dose (LD50) values from animal

studies.
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Compound Species
Route of
Administration

LD50 (mg/kg
bw)

Data Source

Methylisoeugeno

l
Rat Oral

Low to moderate

toxicity reported
[7]

Eugenol Rat Oral 1930 [8]

Isoeugenol Rat Oral 1560 [9]

Isoeugenol Guinea Pig Oral 1130 - 1780 [9]

Isoeugenol Rabbit Dermal 1910 [9]

Safrole Rat Oral 1950 [4]

Methyleugenol Rat Oral 850 [10]

Repeated Dose Toxicity Data (NOAEL)
The No-Observed-Adverse-Effect Level (NOAEL) is the highest dose at which no adverse

effects are observed in a repeated-dose toxicity study.

Compound Species
Study
Duration

NOAEL
(mg/kg
bw/day)

Endpoint
Data
Source

Isoeugenol Rat
Development

al
500

Development

al Toxicity
[7]

Isoeugenol Rat
Multigenerati

onal
230

Reproductive

Toxicity
[11]

Methyleugen

ol
Rat

Development

al
200

Development

al Toxicity
[7]

Experimental and In Silico Protocols
In Silico Toxicity Prediction (General Workflow)
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In silico toxicity prediction for compounds like methylisoeugenol typically follows a multi-step

process:

Data Curation: Collection of chemical structures and experimental toxicity data for a set of

related compounds to build and validate the models.

Descriptor Calculation: Generation of a wide range of molecular descriptors (e.g.,

physicochemical properties, topological indices, quantum chemical parameters) for each

chemical structure.

Model Building (QSAR): Development of Quantitative Structure-Activity Relationship (QSAR)

models that correlate the molecular descriptors with the observed toxicity.[12] This often

involves machine learning algorithms to identify the most predictive relationships.[13][14][15]

Structural Alert Analysis: Identification of specific chemical substructures (structural alerts)

that are known to be associated with particular types of toxicity (e.g., genotoxicity).[16]

Read-Across: Predicting the toxicity of a target compound (methylisoeugenol) by

comparing its structure and properties to those of well-characterized, structurally similar

source compounds.

Expert Review: A final assessment of the predictions by toxicologists, considering the

strengths and limitations of the models and the underlying biological mechanisms.

Bacterial Reverse Mutation Assay (Ames Test)
The Ames test is a widely used method to assess a chemical's potential to cause DNA

mutations.

Strains: Several strains of Salmonella typhimurium with pre-existing mutations that render

them unable to synthesize histidine (his-) are used.

Exposure: The bacterial strains are exposed to the test compound, both with and without a

metabolic activation system (S9 fraction from rat liver). The S9 fraction contains cytochrome

P450 enzymes that can metabolize the test compound into potentially mutagenic forms.[5]

Plating: The treated bacteria are plated on a minimal agar medium lacking histidine.
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Incubation: The plates are incubated for 48-72 hours.

Evaluation: Only bacteria that have undergone a reverse mutation to regain the ability to

synthesize histidine (his+) will grow into visible colonies. The number of revertant colonies is

counted and compared to a negative control. A significant increase in revertant colonies

indicates that the test compound is mutagenic.

In Vitro Micronucleus Assay
This assay detects damage to chromosomes or the mitotic apparatus.

Cell Culture: Mammalian cells (e.g., human peripheral blood lymphocytes or Chinese

hamster ovary cells) are cultured in vitro.

Exposure: The cells are exposed to the test compound, with and without metabolic activation

(S9).

Cytochalasin B Treatment: Cytochalasin B is added to block cytokinesis (cell division),

resulting in binucleated cells.

Harvesting and Staining: Cells are harvested, fixed, and stained with a DNA-specific stain

(e.g., Giemsa or a fluorescent dye).

Scoring: Under a microscope, the number of micronuclei (small, separate nuclei containing

chromosome fragments or whole chromosomes that were not incorporated into the main

nucleus after cell division) in the binucleated cells is counted. A significant increase in the

frequency of micronucleated cells compared to the control indicates genotoxic potential.
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Caption: Workflow for in silico toxicity prediction.
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Caption: Contrasting metabolic pathways of methyleugenol and methylisoeugenol.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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